REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[C:9]([F:14])[CH:8]=1.[C:15](=[O:17])=[O:16].O>CCOCC>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([C:15]([OH:17])=[O:16])=[CH:8][C:9]=1[F:14]
|
Name
|
|
Quantity
|
176 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
83.38 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)Cl)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
WASH
|
Details
|
The mixture was washed with ether
|
Type
|
EXTRACTION
|
Details
|
extracted (ethyl acetate)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulphate)
|
Type
|
CUSTOM
|
Details
|
After evaporation the residue
|
Type
|
CUSTOM
|
Details
|
was triturated with petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=O)O)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |